(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine
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Overview
Description
(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine: is an organic compound that belongs to the class of amines It features a unique structure with a 3,4-dihydro-1H-isochromene moiety attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine typically involves the following steps:
Formation of the Isochromene Moiety: The isochromene ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a phenol derivative, under acidic conditions.
Attachment of the Propan-2-amine Group: The isochromene intermediate is then reacted with a suitable amine, such as (S)-2-aminopropane, under reductive amination conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-1-amine: Similar structure but with a different position of the amine group.
(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)butan-2-amine: Similar structure but with a longer carbon chain.
(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
- The specific arrangement of the isochromene moiety and the propan-2-amine group in (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine provides unique chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-(3,4-dihydro-1H-isochromen-6-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(13)6-10-2-3-12-8-14-5-4-11(12)7-10/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYOPFUKLGGHE-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(COCC2)C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(COCC2)C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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